molecular formula C17H31N5O8 B14251872 L-Glutaminyl-L-threonyl-L-seryl-L-valine CAS No. 392685-66-4

L-Glutaminyl-L-threonyl-L-seryl-L-valine

Cat. No.: B14251872
CAS No.: 392685-66-4
M. Wt: 433.5 g/mol
InChI Key: ZNICLQCTVHXOJQ-TZIOMAPQSA-N
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Description

L-Glutaminyl-L-threonyl-L-seryl-L-valine is a peptide compound composed of four amino acids: glutamine, threonine, serine, and valine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-threonyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-threonine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for L-serine and L-valine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications of the peptide structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

L-Glutaminyl-L-threonyl-L-seryl-L-valine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-threonyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-threonyl-L-seryl-L-alanine
  • L-Glutaminyl-L-threonyl-L-seryl-L-leucine
  • L-Glutaminyl-L-threonyl-L-seryl-L-isoleucine

Uniqueness

L-Glutaminyl-L-threonyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of valine, a branched-chain amino acid, contributes to the hydrophobic character of the peptide, influencing its interactions with other molecules and its stability.

Properties

CAS No.

392685-66-4

Molecular Formula

C17H31N5O8

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H31N5O8/c1-7(2)12(17(29)30)21-15(27)10(6-23)20-16(28)13(8(3)24)22-14(26)9(18)4-5-11(19)25/h7-10,12-13,23-24H,4-6,18H2,1-3H3,(H2,19,25)(H,20,28)(H,21,27)(H,22,26)(H,29,30)/t8-,9+,10+,12+,13+/m1/s1

InChI Key

ZNICLQCTVHXOJQ-TZIOMAPQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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